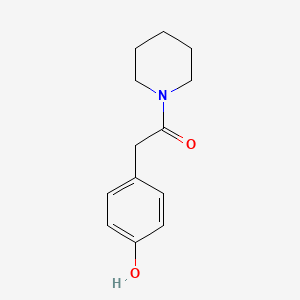![molecular formula C13H28O2Si B14305024 7-{[tert-Butyl(dimethyl)silyl]oxy}hept-2-en-1-ol CAS No. 121372-78-9](/img/structure/B14305024.png)
7-{[tert-Butyl(dimethyl)silyl]oxy}hept-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-{[tert-Butyl(dimethyl)silyl]oxy}hept-2-en-1-ol is an organic compound that features a silyl ether protecting group. This compound is often used in organic synthesis due to its stability and reactivity. The presence of the tert-butyl(dimethyl)silyl group helps to protect the hydroxyl group during various chemical reactions, making it a valuable intermediate in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[tert-Butyl(dimethyl)silyl]oxy}hept-2-en-1-ol typically involves the protection of a hydroxyl group using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane or tetrahydrofuran at room temperature. The general reaction scheme is as follows:
R-OH+TBDMS-Cl→R-O-TBDMS+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
化学反応の分析
Types of Reactions
7-{[tert-Butyl(dimethyl)silyl]oxy}hept-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The silyl ether group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Fluoride ions (e.g., from tetrabutylammonium fluoride) can be used to remove the silyl protecting group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
科学的研究の応用
7-{[tert-Butyl(dimethyl)silyl]oxy}hept-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 7-{[tert-Butyl(dimethyl)silyl]oxy}hept-2-en-1-ol primarily involves the protection of hydroxyl groups. The tert-butyl(dimethyl)silyl group forms a stable silyl ether, which prevents the hydroxyl group from participating in unwanted side reactions. This protection is crucial during multi-step synthetic processes, allowing for selective reactions at other functional groups.
類似化合物との比較
Similar Compounds
- tert-Butyldimethylsilyl chloride (TBDMS-Cl)
- Trimethylsilyl chloride (TMS-Cl)
- Triisopropylsilyl chloride (TIPS-Cl)
Uniqueness
Compared to other silyl protecting groups, the tert-butyl(dimethyl)silyl group offers a balance between stability and ease of removal. It is more stable than trimethylsilyl groups but easier to remove than triisopropylsilyl groups, making it a versatile choice for protecting hydroxyl groups in various synthetic applications.
特性
CAS番号 |
121372-78-9 |
|---|---|
分子式 |
C13H28O2Si |
分子量 |
244.44 g/mol |
IUPAC名 |
7-[tert-butyl(dimethyl)silyl]oxyhept-2-en-1-ol |
InChI |
InChI=1S/C13H28O2Si/c1-13(2,3)16(4,5)15-12-10-8-6-7-9-11-14/h7,9,14H,6,8,10-12H2,1-5H3 |
InChIキー |
YCYCJMBBAZXMSY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OCCCCC=CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{6-[(4-Methylbenzene-1-sulfonyl)amino]acridin-3-yl}acetamide](/img/structure/B14304946.png)
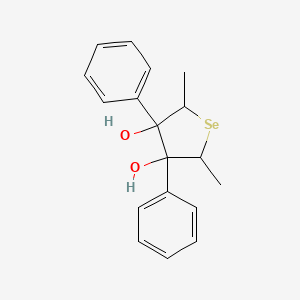
![4-{2-[2-Methyl-4-oxo-5-(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]hydrazinyl}benzoic acid](/img/structure/B14304959.png)
![{[5-Acetyl-2-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetic acid](/img/structure/B14304963.png)
![1-{2-[4-(Ethenesulfonyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14304969.png)

![2-{4-[Ethoxy(diphenyl)methyl]phenyl}-3-hydroxy-1H-phenalen-1-one](/img/structure/B14304994.png)
![3-[4-(Trimethylsilyl)but-3-yn-1-yl]cyclohexan-1-one](/img/structure/B14304997.png)
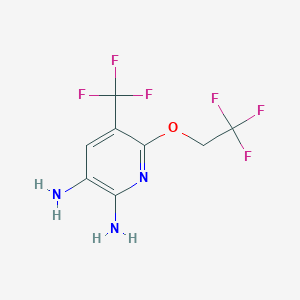
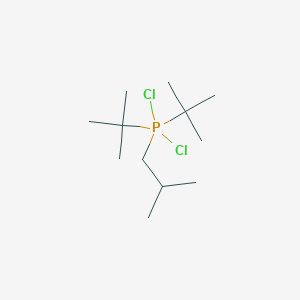
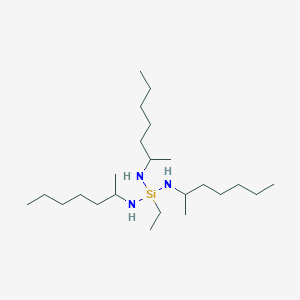
![5-Methyl-1lambda~5~-phospha-5-silabicyclo[3.3.1]nonan-1-one](/img/structure/B14305032.png)
